2-(1,3-benzoxazol-2-yl)-1-phenylethanol is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by its unique structure, which combines a benzoxazole ring with a phenylethanol moiety. The benzoxazole ring is known for its diverse biological activities, making compounds containing this structure of significant interest in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving starting materials such as 2-aminophenol and appropriate aldehydes or ketones. Its synthesis and applications have been documented in several chemical literature sources and research articles, highlighting its relevance in both academic and industrial settings.
2-(1,3-benzoxazol-2-yl)-1-phenylethanol is classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in the benzoxazole ring. It is also categorized under alcohols because of the hydroxyl group (-OH) attached to the ethane backbone.
The synthesis of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol typically involves a multi-step process:
The reaction conditions are crucial for optimizing yield and purity. Common methods include controlling temperature and pressure, as well as employing catalysts to facilitate the reaction. For instance, sodium borohydride may be used during reduction steps to ensure effective conversion to the alcohol form.
The molecular formula of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol is C15H13N1O2. Its structure features:
Crystallographic studies have shown specific dihedral angles between the rings, indicating the spatial arrangement of atoms within the molecule. For example, intermolecular interactions such as C-H⋯N hydrogen bonds contribute to its solid-state structure .
The compound undergoes various chemical reactions:
Common reagents used in these reactions include halogens for substitution reactions and specific conditions that favor desired products. For example, oxidation reactions typically require controlled conditions to prevent overoxidation.
The mechanism of action for 2-(1,3-benzoxazol-2-yl)-1-phenylethanol is not fully elucidated but is believed to involve interactions with biological targets through binding at specific sites on proteins or enzymes. This interaction may lead to alterations in biological functions or signaling pathways.
Research indicates that compounds with similar structures often exhibit significant biological activity, including antimicrobial and anticancer properties. Ongoing studies aim to clarify these mechanisms further.
Relevant analyses such as NMR spectroscopy have confirmed structural integrity and purity during synthesis .
2-(1,3-benzoxazol-2-yl)-1-phenylethanol has several applications:
The discovery of 2-(1,3-benzoxazol-2-yl)-1-phenylethanol (C₁₅H₁₃NO₂, CID 129361972) emerged from systematic efforts to diversify the benzoxazole core, a heterocycle long recognized for bioactivity [1]. Benzoxazoles gained prominence in the mid-20th century with natural products like calcimycin, but synthetic derivatives like the title compound arose later through chiral-pool synthesis or asymmetric reduction strategies targeting the stereogenic alcohol [3] [1]. Unlike early benzoxazole-based drugs (e.g., anti-inflammatory benoxaprofen), this scaffold integrates a chiral ethanol linker, enhancing 3D complexity for target selectivity. Its first reported synthesis likely stemmed from nucleophilic additions to 2-cyanobenzoxazole or reductions of α-keto precursors, though exact provenance remains less documented than commercial derivatives [4].
Recent reviews (2019–2024) underscore its role as an intermediate for bioactive molecules rather than a terminal drug candidate. For instance, its hydroxyl group serves as a handle for esterification or etherification in prodrug strategies targeting neurological disorders and cancer [3]. The scaffold’s inclusion in medicinal chemistry libraries aligns with the resurgence of stereochemically rich heterocycles in modern drug discovery, contrasting early flat benzoxazole designs [3].
2-(1,3-Benzoxazol-2-yl)-1-phenylethanol exhibits distinct structural features that underpin its pharmacological relevance:
Table 1: Key Structural Attributes vs. Bioactivity
Structural Feature | Role in Medicinal Chemistry |
---|---|
Chiral alcohol (C1) | Enables enantioselective binding; e.g., (R)-form shows higher affinity for CNS targets |
Benzoxazole π-system | Facilitates π-stacking with aromatic residues (e.g., in kinase ATP pockets) |
Ethylene linker | Balances rigidity/flexibility; optimizes linker length for protease substrates |
Crystallographic studies of analogs reveal that the dihedral angle between benzoxazole and phenyl rings typically ranges from 9–15°, minimizing steric clash while preserving conjugation [2] [5]. This geometry positions the scaffold ideally for molecular hybridization—e.g., coupling with quinones or sulfones to enhance anticancer activity [7].
2-(1,3-Benzoxazol-2-yl)-1-phenylethanol occupies a niche between simple benzoxazoles and complex hybrids. Key comparisons include:
Versus 2-Substituted Benzoxazoles (e.g., 2-(Chloromethyl)benzimidazole):The ethanol linker enhances solubility (predicted aqueous sol. ~0.1 mg/mL) versus lipophilic 2-alkyl/aryl variants. This improves bioavailability in in vitro models, as seen in antimicrobial screens where derivatives outperformed chloroxazone analogs [4].
Versus Thio-linked Derivatives (e.g., 2-(Benzoxazol-2-ylsulfanyl)-1-phenylethanone):Replacing the sulfanyl ketone (C=O) with ethanol reduces electrophilicity, minimizing off-target reactivity. Sulfanyl derivatives exhibit potent antibacterial activity (MIC = 0.5–2 µM) but higher cytotoxicity (IC₅₀ < 10 µM), whereas the ethanol scaffold offers a safer profile [2] [4].
Table 2: Bioactivity Comparison of Key Benzoxazole Derivatives
Compound | Core Structure | Antimicrobial MIC (µM) | Anticancer IC₅₀ (µM) | Key Applications |
---|---|---|---|---|
2-(1,3-Benzoxazol-2-yl)-1-phenylethanol | Benzoxazole-ethanol | 5–20* | >50 | CNS agents; prodrug intermediates |
2-(Benzoxazol-2-ylsulfanyl)-1-phenylethanone | Benzoxazole-thioketone | 0.5–2 | 8–15 | Antibacterials; synthesis intermediate |
4-(Benzoxazol-2-yl)phenyl sulfate hybrids | Benzoxazole-naphthoquinone | N/A | 1–10† | Antitumor agents |
*Estimated from analogous derivatives in [4]; †Data from naphthoquinone-benzoxazole hybrids [7].
The scaffold’s modularity enables "click chemistry" modifications (e.g., SuFEx), positioning it as a versatile intermediate in modern drug design [7].
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5